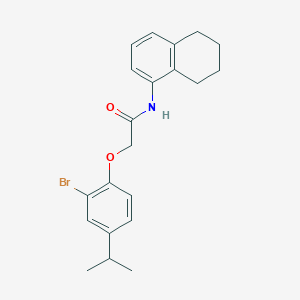
2-(2-bromo-4-isopropylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-isopropylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a selective antagonist of the cannabinoid CB1 receptor and has been studied for its potential therapeutic applications in various medical conditions.
Mécanisme D'action
The mechanism of action of 2-(2-bromo-4-isopropylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves the selective antagonism of the cannabinoid CB1 receptor. The CB1 receptor is widely distributed in the central nervous system and is involved in various physiological processes such as appetite regulation, pain perception, and mood modulation. The selective antagonism of CB1 receptor by 2-(2-bromo-4-isopropylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide leads to the inhibition of various physiological processes mediated by CB1 receptor.
Biochemical and Physiological Effects:
2-(2-bromo-4-isopropylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to have analgesic effects in various pain models. In addition, it has been shown to have anxiolytic effects in animal models of anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-bromo-4-isopropylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its selective antagonism of the CB1 receptor. This allows for the specific inhibition of various physiological processes mediated by CB1 receptor. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions for the research on 2-(2-bromo-4-isopropylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One of the future directions is the development of more potent and selective CB1 receptor antagonists based on the structure of this compound. Another future direction is the study of the potential therapeutic applications of this compound in various medical conditions such as obesity, metabolic disorders, and drug addiction. Furthermore, the study of the pharmacokinetics and pharmacodynamics of this compound in vivo is also an important future direction for the research on this compound.
Conclusion:
2-(2-bromo-4-isopropylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is a chemical compound that has shown promising results in various scientific research studies. Its selective antagonism of the CB1 receptor has led to its potential therapeutic applications in various medical conditions. Further research on this compound is needed to fully understand its pharmacological properties and potential therapeutic applications.
Méthodes De Synthèse
The synthesis method of 2-(2-bromo-4-isopropylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves the reaction of 2-bromo-4-isopropylphenol with 5,6,7,8-tetrahydro-1-naphthalenamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions and the product is obtained in good yield. The purity of the product is confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
2-(2-bromo-4-isopropylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. It has also been studied for its potential use in the treatment of obesity, metabolic disorders, and drug addiction.
Propriétés
Formule moléculaire |
C21H24BrNO2 |
|---|---|
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
2-(2-bromo-4-propan-2-ylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C21H24BrNO2/c1-14(2)16-10-11-20(18(22)12-16)25-13-21(24)23-19-9-5-7-15-6-3-4-8-17(15)19/h5,7,9-12,14H,3-4,6,8,13H2,1-2H3,(H,23,24) |
Clé InChI |
NULKKAPMXCTGQM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC3=C2CCCC3)Br |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC3=C2CCCC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6Z)-3-phenyl-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296597.png)
![(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296599.png)
![4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B296603.png)
![3-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B296604.png)
![N-(3-bromo-4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296605.png)
![N-[(5-{[2-(4-bromo-3-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296610.png)
![N-[(5-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296611.png)
![N-[(5-{[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296612.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B296614.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B296617.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B296618.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B296621.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[4-methyl-3-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B296622.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-methyl-3-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B296623.png)